molecular formula C7H3Cl2FO B1303791 4-Chloro-2-fluorobenzoyl chloride CAS No. 394-39-8

4-Chloro-2-fluorobenzoyl chloride

Cat. No. B1303791
CAS RN: 394-39-8
M. Wt: 193 g/mol
InChI Key: PWHFJLCMUCFYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluorobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar substituents on the benzene ring have been studied. These compounds, such as 4-fluorobenzoyl chloride and 2,4-dichloro-5-fluorobenzoyl chloride, are intermediates in the synthesis of various organic molecules and have been characterized by different spectroscopic methods and structural analyses .

Synthesis Analysis

The synthesis of related compounds involves the use of isothiocyanates, fluoroanilines, and acetonitrile to produce thioureas with good yields. For example, 4-fluorobenzoyl isothiocyanate reacts with isomeric fluoroanilines to form 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas . Another synthesis pathway involves the reaction of o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination to produce 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole . These methods highlight the versatility of halogenated benzoyl chlorides in organic synthesis.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied. For instance, the conformational and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods . The gas phase molecular structures of 2-fluorobenzoyl chloride and its chloro and bromo analogs were investigated using gas electron diffraction and quantum chemical calculations . These studies provide insights into the conformational preferences and structural characteristics of halogenated benzoyl chlorides.

Chemical Reactions Analysis

The reactivity of halogenated benzoyl chlorides allows them to participate in various chemical reactions. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for the synthesis of various nitrogenous heterocycles, demonstrating the potential of these compounds in heterocyclic oriented synthesis (HOS) . The ability to form hydrogen-bonded framework structures, as seen in compounds like 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, also highlights the importance of these compounds in the design of complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides are influenced by their molecular structure. The crystallization pathway of 4-fluorobenzoyl chloride, for example, was traced, revealing a new crystalline form that is polytypic to a previously reported form . The thermal stability and phase transitions of these compounds have been studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing valuable information on their behavior under different conditions .

Scientific Research Applications

Crystallization Studies

Research on crystallization pathways has identified 4-Chloro-2-fluorobenzoyl chloride as a critical intermediate. For example, studies on the crystallization of related compounds have shown that certain conditions can lead to the formation of new crystalline forms, providing insights into the structural and energetic correlations between different crystalline forms and tracing the crystallization pathway of the compound (Dikundwar & Row, 2014).

Synthetic Chemistry

4-Chloro-2-fluorobenzoyl chloride serves as a versatile starting material or intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of isoxazole-carbonyl chloride derivatives, which are of interest due to their potential practical applications with high yield and low cost (Su Wei-ke, 2008). Similarly, its derivatives have been synthesized for their herbicidal activity, showcasing the compound's utility in developing new agrochemicals (Liu Chang-chun, 2006).

Inhibitory Properties and Drug Development

Recent studies have explored the synthesis of benzimidazolium salts derived from chloro-/fluorobenzyl-substituted benzimidazole, which have shown significant inhibitory properties against enzymes like α-glycosidase and acetylcholinesterase. This research points towards the development of new drugs for treating diseases like Alzheimer's and diabetes, highlighting the compound's role in medicinal chemistry (Bal et al., 2021).

Material Science and Photophysics

4-Chloro-2-fluorobenzoyl chloride has also been studied for its photophysical properties. Research on photoinduced reactions of related compounds in cryogenic matrices contributes to understanding the photostability and photochemical pathways of potential materials for optical applications (Tanaka et al., 2014).

Molecular Design

Furthermore, the compound has been a focus in the study of molecular conformational structures, aiding in the understanding of molecular behavior and stability, which is crucial for the design of materials and drugs (Johansen et al., 2013).

Safety And Hazards

“4-Chloro-2-fluorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHFJLCMUCFYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378585
Record name 4-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorobenzoyl chloride

CAS RN

394-39-8
Record name 4-Chloro-2-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride, 4-chloro-2-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluorobenzoyl chloride
Reactant of Route 2
4-Chloro-2-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-fluorobenzoyl chloride
Reactant of Route 5
4-Chloro-2-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-fluorobenzoyl chloride

Citations

For This Compound
2
Citations
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
SW Nam, GR Lee, TJ Kim, BJ Chung, WS Choi - 농약과학회지, 2012 - dbpia.co.kr
Fungicidal activities against phytopathogenic fungi of diarylthiazole compound of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-fluorophenyl) thiazol-5-yl]-1-methylpiperidine (I) have …
Number of citations: 1 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.